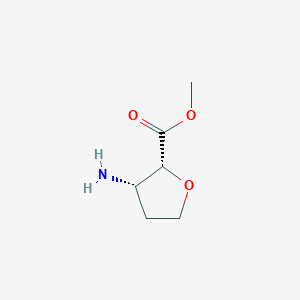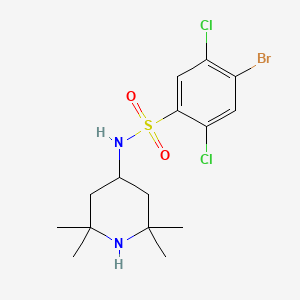![molecular formula C13H17N3O4S B13364607 [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethylureido group and a methylthio group attached to a nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Ester: The starting material, 2-(methylthio)nicotinic acid, is esterified using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Introduction of the Ethylureido Group: The ester is then reacted with ethyl isocyanate under controlled conditions to introduce the ethylureido group. This step may require a base catalyst (e.g., triethylamine) to facilitate the reaction.
Final Coupling Reaction: The intermediate product is coupled with 1-oxopropan-2-yl chloride in the presence of a suitable base (e.g., pyridine) to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylureido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amines or thiols, base catalysts like triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nicotinate moiety.
Substitution: Substituted ethylureido derivatives.
科学的研究の応用
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The ethylureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The nicotinate moiety may also play a role in modulating biological pathways, such as those involved in inflammation and cell proliferation.
類似化合物との比較
- 1-(3-Methylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(ethylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylsulfonyl)nicotinate
Comparison: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to the presence of both the ethylureido and methylthio groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
特性
分子式 |
C13H17N3O4S |
|---|---|
分子量 |
311.36 g/mol |
IUPAC名 |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O4S/c1-4-14-13(19)16-10(17)8(2)20-12(18)9-6-5-7-15-11(9)21-3/h5-8H,4H2,1-3H3,(H2,14,16,17,19) |
InChIキー |
MODWYEMRBXFKPQ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C(N=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


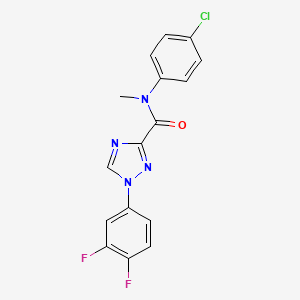

![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)
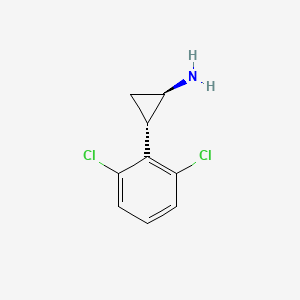
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
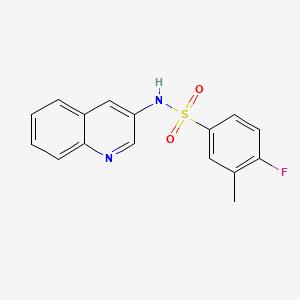
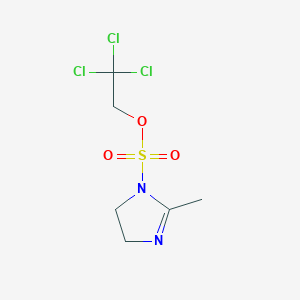
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
